2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)
Description
This compound is a Schiff base derived from the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with 1,2-phenylenediamine or a related diamine. The structure features two cyclohexanedione moieties bridged by a phenylenebis(iminomethylylidene) group.
Properties
IUPAC Name |
3-hydroxy-2-[[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-23(2)9-19(27)15(20(28)10-23)13-25-17-7-5-6-8-18(17)26-14-16-21(29)11-24(3,4)12-22(16)30/h5-8,13-14,27,29H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVUAAZYCLXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2N=CC3=C(CC(CC3=O)(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Application Differences
- Corrosion Inhibition: The target compound’s Schiff base analogue (DmChDp) shows 85–92% inhibition efficiency in 1M HCl and H₂SO₄ via adsorption on mild steel surfaces.
- Biological Activity : Arylmethylene derivatives exhibit tyrosinase inhibition, antioxidant properties, and antiviral activity, while bis azo compounds are explored for material science applications . The target compound’s bioactivity remains underexplored.
- Thermal and Conformational Stability: NMR and molecular modeling studies reveal that arylmethylene derivatives adopt non-planar conformations due to steric hindrance, which may differ from the rigid planar structure of the phenylenebis(iminomethylylidene)-bridged compound .
Catalytic and Mechanistic Insights
- Knoevenagel vs. Schiff Base Formation: Nano-CuO catalyzes Knoevenagel condensations by activating carbonyl groups via Lewis acid sites, whereas Schiff base syntheses rely on nucleophilic amine attack on ketones .
- Byproduct Control : Xanthenedione derivatives form under specific conditions (e.g., SmCl₃ catalysis), but the target compound’s synthesis avoids this pathway due to its imine bridge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
